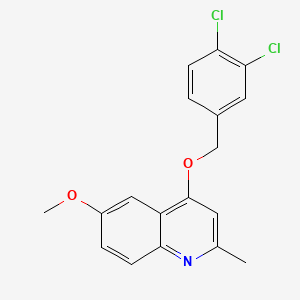
Antibacterial agent 96
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 96 is a synthetic compound known for its potent antibacterial properties. It has been widely studied for its effectiveness against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. This compound is particularly valued for its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a crucial tool in the fight against bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 96 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and a carboxylic acid derivative. This is followed by various functional group modifications to enhance the antibacterial activity. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The reaction conditions usually require controlled temperatures ranging from 0°C to 100°C and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities. The final product is then formulated into various dosage forms, including tablets, capsules, and topical solutions.
化学反应分析
Types of Reactions: Antibacterial Agent 96 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control.
Major Products Formed:
科学研究应用
Antibacterial Agent 96 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: Utilized in the formulation of antibacterial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of Antibacterial Agent 96 involves several key steps:
Disruption of Bacterial Cell Walls: The compound binds to essential enzymes involved in cell wall synthesis, leading to cell lysis and death.
Inhibition of Enzymatic Activity: It targets bacterial enzymes critical for DNA replication and protein synthesis, thereby inhibiting bacterial growth and proliferation.
Generation of Reactive Oxygen Species (ROS): The compound induces the production of ROS, which cause oxidative damage to bacterial cells.
Molecular Targets and Pathways: The primary molecular targets include bacterial cell wall precursors and enzymes such as DNA gyrase and RNA polymerase. The pathways involved are those related to cell wall synthesis, DNA replication, and protein synthesis.
相似化合物的比较
Antibacterial Agent 96 is unique in its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Similar compounds include:
Penicillin: Effective against a narrower range of bacteria and susceptible to resistance mechanisms.
Ciprofloxacin: A broad-spectrum antibiotic but with different molecular targets and mechanisms of action.
Vancomycin: Primarily used for Gram-positive infections and less effective against Gram-negative bacteria.
In comparison, this compound offers a more versatile and potent option for combating bacterial infections, particularly those resistant to other antibiotics.
属性
分子式 |
C18H15Cl2NO2 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
4-[(3,4-dichlorophenyl)methoxy]-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11-7-18(14-9-13(22-2)4-6-17(14)21-11)23-10-12-3-5-15(19)16(20)8-12/h3-9H,10H2,1-2H3 |
InChI 键 |
LNOPPGNOTHHPQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)OCC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















